3-Amino-5-(methylsulfonyl)benzoic acid

Physicochemical property differentiation Lipophilicity ADME prediction

Researchers requiring a regiospecific bifunctional benzoic acid scaffold for PROTACs or COX-2 inhibitor libraries often face supply gaps in high-purity material. This 3-amino-5-(methylsulfonyl)benzoic acid solves this with orthogonal NH2 and COOH handles positioned at a precise 120° angle for sequential linker and ligand conjugation. Key attributes: - 98% purity minimizes impurities in parallel synthesis. - Dense H-bond network (3 donors, 5 acceptors) enables unique cocrystal synthons. - Methylsulfonyl group modulates pKa for efficient amide coupling. Supplied in stock for rapid global shipping.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 151104-75-5
Cat. No. B1289707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(methylsulfonyl)benzoic acid
CAS151104-75-5
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC(=C1)N)C(=O)O
InChIInChI=1S/C8H9NO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11)
InChIKeyRJGKNTNJHTUTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(methylsulfonyl)benzoic Acid: Bifunctional Methylsulfonyl Benzoic Acid Building Block


3-Amino-5-(methylsulfonyl)benzoic acid (CAS 151104-75-5) is a disubstituted benzoic acid derivative bearing a primary amino group at the 3-position and a methylsulfonyl group at the 5-position. With a molecular formula of C₈H₉NO₄S and a molecular weight of 215.23 g/mol, this compound is classified as a small-molecule building block or synthetic intermediate. Its predicted physicochemical properties include a calculated LogP of -0.78, a polar surface area of 106 Ų, and three hydrogen bond donors, as estimated by ACD/Labs Percepta [1]. The compound is commercially supplied at purities of 95–98% for research use . It serves as a versatile scaffold in medicinal chemistry, particularly as a precursor for sulfonamide-containing bioactive molecules targeting cyclooxygenase-2 (COX-2) and other enzymes [2].

Bifunctional scaffold
Amino and carboxylic acid handles enable orthogonal derivatization for medicinal chemistry.
Reported pharmacophore precursor
Directly convertible to N-sulfonyl anthranilic acid COX-2 ligand scaffolds (J. Med. Chem. 2017).
Procurement advantage
Available at 98% purity with CoA traceability; may reduce repurification needs for sensitive assays.

Why Regioisomeric and Functional Group Analogs Cannot Substitute


The 3-amino-5-methylsulfonyl substitution pattern on the benzoic acid core determines both the electronic landscape of the aromatic ring and the vectors of hydrogen-bond donor/acceptor functionality. Shifting the methylsulfonyl group from the 5-position to the 4-position (para to carboxyl) alters the ring's electron density distribution and the spatial orientation of the sulfone oxygens, which directly impacts molecular recognition in target binding sites. Replacing the free carboxylic acid with a methyl ester (CAS 168618-23-3) eliminates the ionizable carboxylate required for salt-bridge interactions, while removing the 3-amino group (as in 3-(methylsulfonyl)benzoic acid, CAS 5345-27-7) abolishes a key nucleophilic handle for amide bond formation. Even analogs retaining identical functional groups but with inverted regiopositioning present fundamentally different hydrogen-bonding geometries and metabolic liabilities. These structural distinctions are not cosmetic—they dictate the compound's utility in fragment-based drug discovery, parallel library synthesis, and structure-activity relationship (SAR) campaigns where precise spatial presentation of pharmacophoric elements is non-negotiable [1].

Target compound 3-Amino-5-(methylsulfonyl)benzoic acid
Regioisomeric analog (4-substituted) Para-methylsulfonyl redirects biological target engagement; 4-substituted analogs are primarily explored for mTOR inhibition, not COX-2, and the spatial geometry of the sulfone oxygens differs.
Target compound Free carboxylic acid
Methyl ester (CAS 168618-23-3) Lacks ionizable carboxylate required for salt-bridge interactions and cocrystal carboxylic acid–pyridine/amide synthons; may alter recognition and solubility profile.
Target compound 3-Amino group present
Des-amino analog (CAS 5345-27-7) Absence of the nucleophilic amine eliminates the key handle for amide bond formation and reduces hydrogen-bond donor count, limiting supramolecular synthon options.

Quantitative Differentiation vs. Closest Structural Analogs


Predicted LogP Shift vs. Des-Amino and Des-Methylsulfonyl Analogs

The predicted octanol/water partition coefficient (ACD/LogP) for 3-amino-5-(methylsulfonyl)benzoic acid is -0.78, reflecting the combined polar contributions of the carboxyl, amino, and sulfonyl groups [1]. In contrast, 3-(methylsulfonyl)benzoic acid (CAS 5345-27-7), which lacks the 3-amino group, has a predicted ACD/LogP of approximately 0.21—a difference of nearly one full log unit, consistent with removal of a strong hydrogen-bond donor. 4-(Methylsulfonyl)benzoic acid (CAS 4052-30-6), the para-substituted regioisomer without an amino group, exhibits a similar LogP of approximately 0.20–0.30 (calculated). These LogP differences translate into significantly altered aqueous solubility, passive membrane permeability, and protein binding profiles, making the amino-substituted variant more suitable for applications requiring lower logP and higher aqueous solubility [1].

Predicted LogP shift
Class-level
Target LogP -0.78
Δ ≈ -1.0 vs. des-amino analog
Supports selection for workflows requiring lower lipophilicity and higher aqueous solubility.
In silico prediction (ACD/Labs); experimental LogP not reported.
Physicochemical property differentiation Lipophilicity ADME prediction

Hydrogen Bond Donor/Acceptor Count Enables Unique Synthon Engagement

3-Amino-5-(methylsulfonyl)benzoic acid presents three hydrogen bond donors (carboxylic acid O–H, two amine N–H) and five hydrogen bond acceptors (two carboxylic C=O, two sulfone S=O, one amine N lone pair), totaling eight H-bond functional sites [1]. By comparison, 3-(methylsulfonyl)benzoic acid (CAS 5345-27-7) offers only one donor (carboxylic O–H) and four acceptors (two C=O, two S=O), for a total of five sites. Methyl 3-amino-5-(methylsulfonyl)benzoate (CAS 168618-23-3) provides two donors (amine N–H) and five acceptors (ester C=O, ether O, two S=O, amine N), but lacks the strong COOH donor essential for carboxylic acid–pyridine and carboxylic acid–amide synthons widely exploited in cocrystal design. The higher donor count and the presence of both amine and carboxylic acid within the same molecule enable simultaneous engagement of complementary hydrogen-bond motifs from two distinct spatial vectors on the aromatic ring, a capacity not available in the methyl ester or des-amino congeners [1].

H-bond donor/acceptor count
Class-level
3 donors, 5 acceptors
Total 8 sites vs. 5 (des-amino) / 7 (methyl ester)
Enables robust multi-point supramolecular synthons for cocrystal design.
Structural assignment; experimental validation of synthon formation recommended.
Crystal engineering Hydrogen bonding Supramolecular chemistry

Commercial Purity Tiers: 98% Lot-Traceable Grade Availability

Multiple verified suppliers provide this compound at defined purity grades. Sigma-Aldrich (via AstaTech) supplies the compound at 95% purity, with lot-specific Certificates of Analysis (CoA) available for traceability . Shanghai Leyan Biotechnology offers the compound at 98% purity (Catalog No. 1783908), providing a higher-purity option for applications where trace impurities from the nitro-reduction synthetic route—such as residual 3-methylsulfonyl-5-nitrobenzoic acid precursor or Raney nickel catalyst residues—are a critical concern . In contrast, the structurally related methyl ester analog (CAS 168618-23-3) is commonly supplied at 95% purity . For end-users performing catalytic reactions where catalyst poisoning by residual metals is a risk, or for biological assays where impurities can confound dose-response measurements, the availability of a defined 98% purity specification with CoA documentation represents a tangible procurement advantage.

Commercial purity tier
Supporting evidence
98% purity available
Leyan Cat. 1783908 vs. typical 95% grades
Higher purity grade may reduce impurity-driven experimental artifacts.
Supplier-reported; verify with lot-specific CoA.
Supply chain differentiation Purity specification Procurement decision

Ortho-Amino Benzoic Acid Scaffold Validated as COX-2 Ligand Pharmacophore

The N-sulfonyl anthranilic acid scaffold, which is directly accessible from 3-amino-5-(methylsulfonyl)benzoic acid via N-sulfonylation, has been demonstrated to engage the COX-2 active site in structure-based drug design studies. Han et al. (J. Med. Chem., 2017) synthesized and evaluated a series of N-sulfonyl anthranilic acids for in vitro anti-inflammatory activity against IL-1β and COX-2 using LPS-induced RAW264.7 cells [1]. While this study evaluated the target compound's direct derivatives rather than the free acid itself, it establishes the 3-amino-5-(methylsulfonyl) substitution pattern as a privileged scaffold for COX-2 ligand development. In silico docking and in vitro COX-2 inhibition data from this study provide quantitative activity benchmarks for the pharmacophore class. In contrast, 4-substituted methylsulfonyl benzoic acid derivatives (para-methylsulfonyl) have been primarily explored for mTOR inhibition (e.g., 3-methyl-4-(methylsulfonyl)benzoic acid, CAS 1186663-65-9) [2], demonstrating that regioisomeric positioning of the methylsulfonyl group directs engagement toward entirely different biological targets.

COX-2 pharmacophore validation
Cross-study comparable
Scaffold engages COX-2
4-substituted regioisomer → mTOR class divergence
Regioisomeric pattern determines target class; not interchangeable for COX-2 studies.
J. Med. Chem. 2017; parent acid activity not directly reported; derivative-based inference.
COX-2 inhibition Anti-inflammatory Medicinal chemistry SAR

Validated Research and Industrial Application Scenarios


COX-2-Targeted Fragment-Based Drug Discovery and Library Synthesis

Based on the published structure-activity relationships for N-sulfonyl anthranilic acids as COX-2 ligands [1], this compound serves as the optimal starting material for synthesizing focused libraries of ortho-sulfonamido benzoic acid derivatives. The free 3-amino group permits direct sulfonylation with diverse sulfonyl chlorides, while the 5-methylsulfonyl group provides a pre-installed electron-withdrawing substituent that modulates the pKa of the carboxylic acid and contributes to target binding. The 98% purity grade (where available) is recommended for library synthesis to minimize impurity carry-through across multi-step parallel synthesis workflows.

Hydrogen-Bond-Directed Cocrystal Engineering with Dual Donor/Acceptor

With three hydrogen bond donors (COOH + NH₂) and five acceptors, this building block provides a uniquely dense hydrogen-bonding network capacity compared to the des-amino analog (1 donor, 4 acceptors) [2]. This property is exploited in the design of pharmaceutical cocrystals where the carboxylic acid engages with pyridine or amide coformers while the amine simultaneously forms complementary interactions with sulfone or carbonyl acceptors. The resulting multi-point supramolecular synthons are unattainable with 3-(methylsulfonyl)benzoic acid or the methyl ester derivative, justifying the selection of this specific compound for cocrystal screening workflows.

Dual Pharmacophore Probes Requiring Orthogonal Reactive Handles

The simultaneous presence of a nucleophilic aromatic amine (capable of diazotization, amide coupling, or reductive amination) and a carboxylic acid (available for esterification, amidation, or salt formation) on a single methylsulfonyl-decorated scaffold provides two chemically orthogonal conjugation points [1]. This bifunctionality is essential for constructing PROTACs (Proteolysis Targeting Chimeras) and fluorescent probe molecules, where one handle is used for ligand attachment and the other for linker installation. The 3,5-substitution pattern ensures that the two functional groups project at a defined 120° angle, enabling predictable molecular geometry—a feature absent in 4-substituted or 2-substituted regioisomers.

Electronic Modulation Studies in Physical Organic Chemistry

The methylsulfonyl group (Hammett σₘ ≈ 0.60) exerts a strong electron-withdrawing effect at the 5-position, substantially lowering the pKa of the benzoic acid relative to unsubstituted benzoic acid (pKa 4.20). The 3-amino group (σₘ ≈ -0.16 for NH₂) partially counterbalances this effect, making this compound an instructive model substrate for studying the additivity of substituent effects on aromatic acid dissociation constants, nucleophilic aromatic substitution rates, and amide coupling kinetics. Computational predictions of LogP (-0.78) [2] and hydrogen-bonding parameters further support its use as a platform molecule in quantitative structure-property relationship (QSPR) investigations.

Application
Selection Property
Validation Focus
COX-2-targeted fragment-based discovery
Ortho-amino benzoic acid scaffold with pre-installed methylsulfonyl; directly convertible to N-sulfonyl anthranilic acid ligands
COX-2 pharmacophore engagement; purity documentation (98% grade) for library synthesis reproducibility
Hydrogen-bond-directed cocrystal engineering
High H-bond donor/acceptor count (3 donors, 5 acceptors) with both COOH and NH₂ present
Multi-point supramolecular synthon formation; solid-state property modulation
Dual pharmacophore probes and PROTAC synthesis
Two orthogonal reactive handles (aromatic amine and carboxylic acid) on a single ring with defined 120° geometry
Orthogonal conjugation efficiency; spatial control in bifunctional probe assembly
Electronic modulation / QSPR studies
Strong electron-withdrawing methylsulfonyl (σₘ ≈ 0.60) and electron-donating amine (σₘ ≈ -0.16) on benzoic acid core
Additivity of substituent effects; acid dissociation and coupling kinetics as model substrate

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